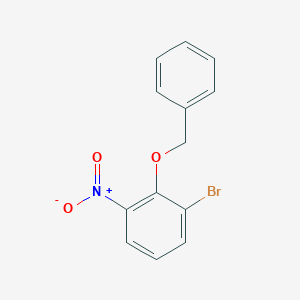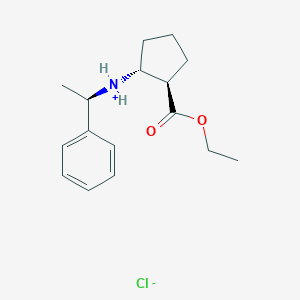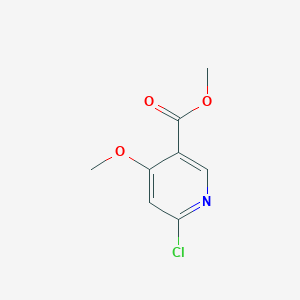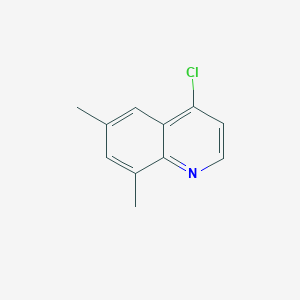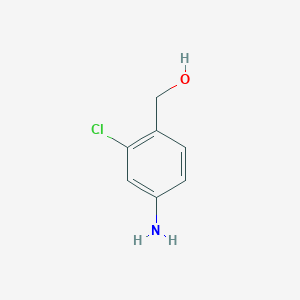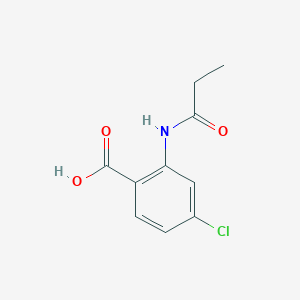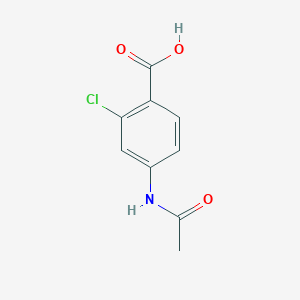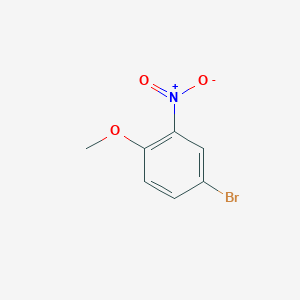
4-溴-2-硝基苯甲醚
概述
描述
4-Bromo-2-nitroanisole is a chemical compound with the molecular formula C7H6BrNO3 . It is also known by other names such as 4-bromo-1-methoxy-2-nitrobenzene and Benzene, 4-bromo-1-methoxy-2-nitro . The molecular weight of this compound is 232.03 g/mol .
Synthesis Analysis
The synthesis of 4-Bromo-2-nitroanisole involves a multistep process . The process involves the acetylation of aniline, followed by a series of substitutions and hydrolysis . Another method involves using 4-fluoro-l-nitrobenze as a raw material and carrying out bromination and nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitroanisole consists of a benzene ring substituted with a bromo group, a nitro group, and a methoxy group . The InChI string for this compound is InChI=1S/C7H6BrNO3/c1-12-7-3-2-5 (8)4-6 (7)9 (10)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-nitroanisole has several computed properties. It has a molecular weight of 232.03 g/mol, a XLogP3 of 2.5, and it does not have any hydrogen bond donors but has 3 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area is 55 Ų .科学研究应用
合成和结构分析:4-溴-2-硝基苯甲醚被用作各种化合物合成中间体。例如,它参与了2-溴-4-硝基酚的合成,展示了其在商业生产和化学转化中的实用性(Li Zi-ying, 2008)。此外,对4-溴-3-硝基苯甲醚的振动光谱分析(FT-IR和FT-Raman)和量子力学研究提供了有关这类分子的结构和电子性质的见解(V. Balachandran & V. Karunakaran, 2013)。
核磁共振光谱:对4-硝基苯甲醚及其衍生物等取代苯甲醚的多核磁共振光谱研究,包括13C、15N和17O NMR,增进了对它们化学位移和共振相互作用的理解,有助于分析化学领域(K. Pandiarajan et al., 1994)。
环境影响:研究表明,类似4-硝基苯甲醚的硝基芳香化合物的还原中间体之间发生厌氧偶联反应,这对于了解它们的环境命运和潜在毒性具有重要意义(Warren M. Kadoya et al., 2018)。
材料科学应用:在材料科学领域,4-溴苯甲醚作为有机光伏器件中的多功能处理添加剂,影响半导体聚合物混合物的相分离和结晶(Xueliang Liu et al., 2012)。
电化学性质:对不同介质中硝基苯甲醚异构体,包括4-硝基苯甲醚的电化学特性研究,提供了有关它们氧化还原行为和在电化学中潜在应用的见解(L. Núñez-Vergara等,2002年)。
光反应和光探针:对4-硝基苯甲醚及其衍生物的亲核光替代反应的研究有助于了解它们在光照下的反应性,这在光化学和光探针开发中具有潜在应用(Albert Cantos et al., 1989)。
安全和危害
4-Bromo-2-nitroanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4-bromo-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBHQHXVVMZIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187378 | |
| Record name | 4-Bromo-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitroanisole | |
CAS RN |
33696-00-3 | |
| Record name | 4-Bromo-1-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33696-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033696003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

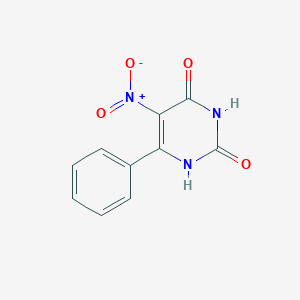
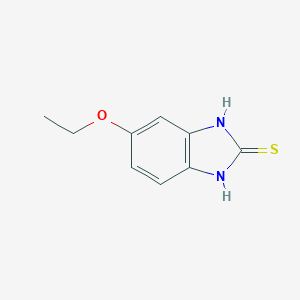
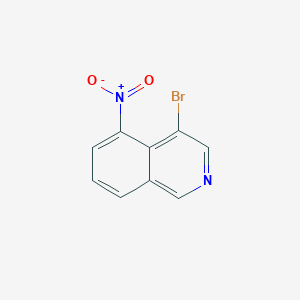
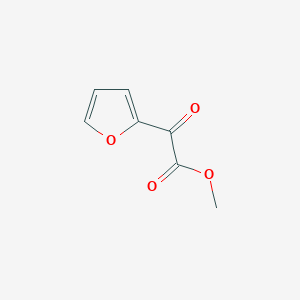
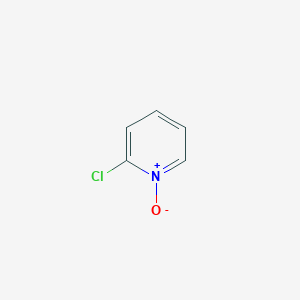
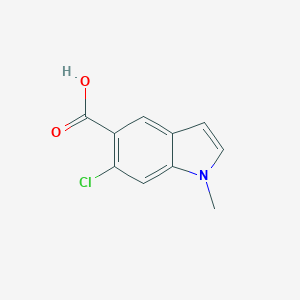
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
